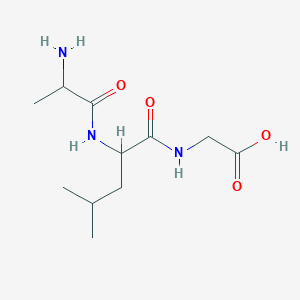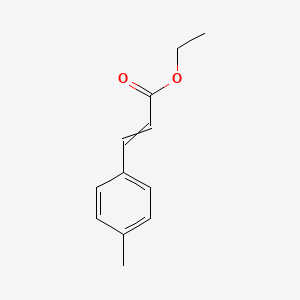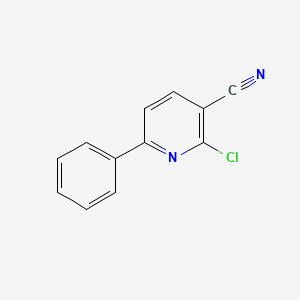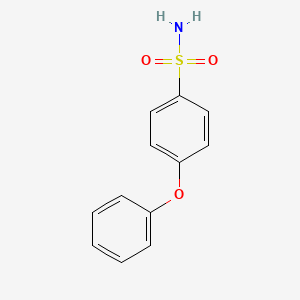
4-Phenoxybenzenesulfonamide
説明
4-Phenoxybenzenesulfonamide is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Phenoxybenzenesulfonamide consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
4-Phenoxybenzenesulfonamide has a molecular weight of 249.29 . More specific physical and chemical properties such as color, density, hardness, and melting and boiling points are not provided in the search results .科学的研究の応用
Fluorescent Probes in Biological Applications
Specific Scientific Field
This application falls under the field of Chemical Biology .
Summary of the Application
4-Phenoxybenzenesulfonamide has been used in the design and synthesis of fluorescent probes based on the underexplored bimane scaffold . These probes have varied electronic properties and show tunable absorption and emission in the visible region with large Stokes shifts .
Methods of Application
The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
Results or Outcomes
One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The probe demonstrated the diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Antibacterial Property in Biophysical Interactions
Specific Scientific Field
This application is in the field of Pharmacology and Biophysics .
Summary of the Application
Sulfonamides, including 4-Phenoxybenzenesulfonamide, have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Methods of Application
Sulfonamides are used as broad-spectrum antimicrobial drugs for the treatment of human and animal bacterial infections . They are not readily biodegradable and have potential to cause various unfavorable side effects .
Results or Outcomes
When used in large doses, sulfonamides may cause a strong allergic reaction . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .
Component in Optoelectronics
Specific Scientific Field
This application is in the field of Material Science and Optoelectronics .
Summary of the Application
Functionalized benzazines, which can be derived from 4-Phenoxybenzenesulfonamide, show potential as luminescent materials and components for optoelectronics .
Methods of Application
These materials can be used in various electronic devices, luminescent elements, photoelectric conversion elements, and image sensors .
Results or Outcomes
The specific outcomes or quantitative data for this application are not provided in the source. However, the potential of these materials in optoelectronics suggests promising results .
Veterinary Medicine
Specific Scientific Field
This application is in the field of Veterinary Medicine .
Summary of the Application
Sulfamethazine, a derivative of 4-Phenoxybenzenesulfonamide, is commonly used in veterinary medicine as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .
Methods of Application
Sulfamethazine is administered to livestock to treat bacterial infections . However, it’s important to note that sulfonamides are not readily biodegradable and have the potential to cause various unfavorable side effects .
Results or Outcomes
While effective in treating infections, when used in large doses, sulfonamides may cause a strong allergic reaction . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .
Sulfonimidates Synthesis
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
4-Phenoxybenzenesulfonamide can be used in the synthesis of sulfonimidates . Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
Methods of Application
The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV) and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Results or Outcomes
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . They have also been used in the synthesis of poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
Anti-Malarial Drug
Specific Scientific Field
This application is in the field of Pharmacology .
Summary of the Application
Sulfadiazine, a derivative of 4-Phenoxybenzenesulfonamide, is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .
Methods of Application
Sulfadiazine is administered to animals to treat toxoplasmosis . However, it’s important to note that sulfonamides are not readily biodegradable and have the potential to cause various unfavorable side effects .
Safety And Hazards
特性
IUPAC Name |
4-phenoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMQLNXAPHLKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356959 | |
| Record name | 4-phenoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybenzenesulfonamide | |
CAS RN |
123045-62-5 | |
| Record name | 4-phenoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



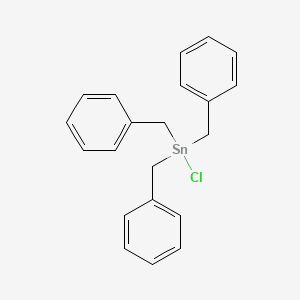
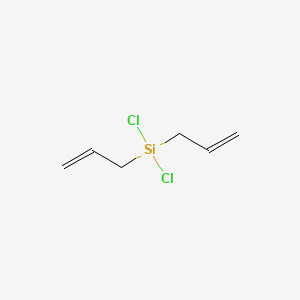
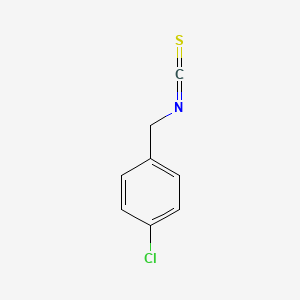
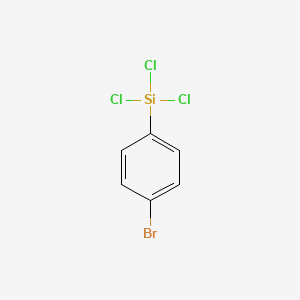
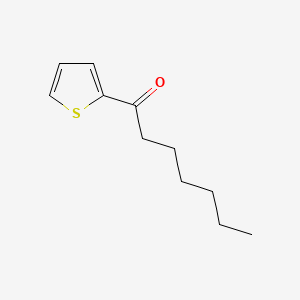
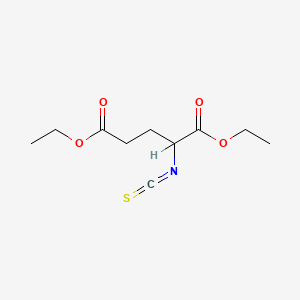
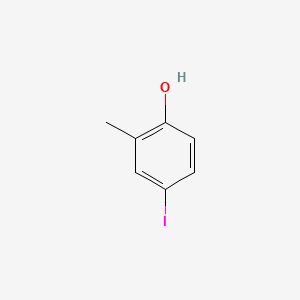
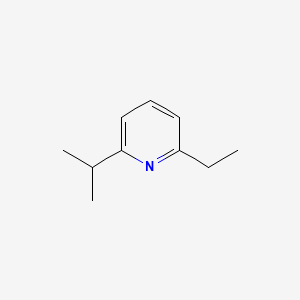
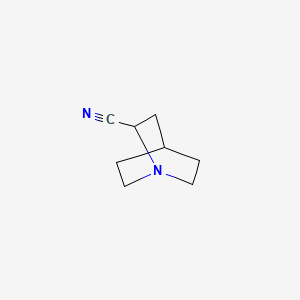
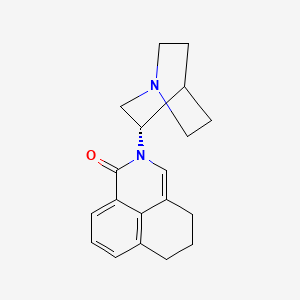
![N-[(Benzyloxy)carbonyl]leucyltyrosine](/img/structure/B1580682.png)
